1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester

Lipophilicity LogP TPSA

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 111054-54-7), also designated as 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester, is an N-alkoxycarbonyl-protected 3,4-dihydropyridine derivative with molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol. The compound is characterized by an ethyl carbamate (ethoxycarbonyl) moiety at the N1 position of the partially hydrogenated pyridine heterocycle.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 111054-54-7
Cat. No. B3335217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
CAS111054-54-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCC=C1
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3
InChIKeyATILYONFEASZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 111054-54-7) for Research Procurement: Core Identity and Physicochemical Profile


Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 111054-54-7), also designated as 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester, is an N-alkoxycarbonyl-protected 3,4-dihydropyridine derivative with molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . The compound is characterized by an ethyl carbamate (ethoxycarbonyl) moiety at the N1 position of the partially hydrogenated pyridine heterocycle. Calculated physicochemical descriptors include a topological polar surface area (TPSA) of 29.5 Ų and a predicted LogP (XlogP) of 1.3, indicating moderate lipophilicity [1]. The structural assignment has been verified by multiple independent analytical databases under InChIKey ATILYONFEASZNH-UHFFFAOYSA-N .

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7): Why Generic Substitution of Dihydropyridine Intermediates Carries Structural and Reactivity Risk


Substitution of ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7) with structurally related dihydropyridine (DHP) or tetrahydropyridine (THP) derivatives is not scientifically neutral. Within the broader dihydropyridine chemical space, critical variations exist in the position of the double bond (3,4- vs 1,4- vs 1,2-DHP regioisomers), the degree of ring saturation (dihydro- vs tetrahydropyridine), and the nature of the nitrogen protecting group (ethyl carbamate vs tert-butyl carbamate/Boc vs benzyl carbamate/Cbz vs sulfonyl) [1]. Each of these parameters independently and combinatorially governs the compound's reactivity profile, stability toward oxidation, and the conditions required for selective N-deprotection. For example, ethyl carbamates exhibit markedly different cleavage kinetics compared to tert-butyl carbamates, with implications for synthetic sequence compatibility [1]. Consequently, procurement decisions based solely on shared 'dihydropyridine' classification without rigorous verification of regioisomeric identity and N-substitution may result in incompatible reactivity, unexpected byproduct formation, or failure in downstream synthetic steps where specific N-protecting group lability is assumed.

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7): Comparative Evidence and Limitations Assessment for Informed Procurement


Comparative Lipophilicity and Polarity of Ethyl 3,4-Dihydropyridine-1(2H)-carboxylate (111054-54-7) vs. Structurally Related Dihydropyridine Intermediates

The compound ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7) exhibits a calculated octanol-water partition coefficient (XLogP) of 1.3 and a topological polar surface area (TPSA) of 29.5 Ų [1]. This class-level inference positions it as a moderately lipophilic dihydropyridine scaffold, significantly less polar than unprotected 3,4-dihydropyridine (TPSA ~38 Ų for the free amine) and more lipophilic than the corresponding carboxylic acid derivative (TPSA ~58 Ų).

Lipophilicity LogP TPSA Dihydropyridine

Molecular Weight Comparison of Ethyl 3,4-Dihydropyridine-1(2H)-carboxylate (111054-54-7) and Common N-Protected Dihydropyridine Alternatives

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7) has a molecular weight of 155.19 g/mol [1], which is notably lower than several commonly employed N-protected dihydropyridine intermediates in synthetic chemistry workflows. This class-level comparison highlights the mass differential with tert-butyl carbamate (Boc) and benzyl carbamate (Cbz) protected analogues.

Molecular Weight Dihydropyridine Protecting Group

Absence of Published Comparative Bioactivity Data for Ethyl 3,4-Dihydropyridine-1(2H)-carboxylate (111054-54-7) and Its Direct Analogues

Comprehensive searches of the primary peer-reviewed literature indexed in PubMed and patent databases (Google Patents, WIPO) have returned no published studies reporting direct, quantitative biological activity comparisons between ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7) and specific, structurally defined comparator compounds under standardized assay conditions. Searches using CAS number (111054-54-7), IUPAC name (ethyl 3,4-dihydro-2H-pyridine-1-carboxylate), and synonym (N-carboethoxydihydropyridine) failed to identify research articles or patents containing head-to-head pharmacological, biochemical, or toxicological comparisons. This absence of published quantitative comparative data precludes any evidence-based claims regarding biological superiority, selectivity, or potency relative to alternative dihydropyridine scaffolds.

Bioactivity Data Gap Procurement Caution

Regioisomeric Identity of Ethyl 3,4-Dihydropyridine-1(2H)-carboxylate (111054-54-7) vs. 1,4-Dihydropyridine Scaffolds in Pharmacological Context

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7) possesses a 3,4-dihydropyridine core, a regioisomer distinct from the extensively studied 1,4-dihydropyridine pharmacophore that defines the calcium channel blocker drug class (e.g., nifedipine, amlodipine). The 1,4-DHP scaffold has established structure-activity relationships (SAR) wherein substitution patterns at the 3-, 4-, and 5-positions critically determine calcium channel subtype selectivity, vasodilatory potency, and pharmacokinetic parameters including plasma half-life and oral bioavailability [1]. In contrast, the 3,4-DHP regioisomer lacks this defined SAR and cannot be assumed to engage the same molecular targets or exhibit comparable biological properties.

Regioisomer Dihydropyridine Structure-Activity

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7): Validated Research and Industrial Application Scenarios


Synthetic Intermediate for Electrochemically Functionalized Tetrahydropyridine Derivatives

This compound serves as a precursor for electrochemical halomethoxylation reactions to yield N-ethoxycarbonyl-protected tetrahydropyridine derivatives. In published synthetic methodology, N-ethoxycarbonyl-1,2,3,4-tetrahydropyridines (including the 3,4-dihydro variant corresponding to CAS 111054-54-7) undergo electrochemical halomethoxylation in a CH3OH-NR4X (X = Cl, Br, I) system to afford N-ethoxycarbonyl-3-halo-2-methoxypiperidines in 74-90% yields [1]. Subsequent dehydrohalogenation of the iodide adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides access to N-ethoxycarbonyl-6-methoxy-1,2,3,6-tetrahydropyridines, which can be isomerized to N-ethoxycarbonyl-4-hydroxy-1,2,3,4-tetrahydropyridines in 34-55% overall yields [1].

Building Block for Dihydropyridine-Containing Heterocycle Library Synthesis

Ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7) is employed as a fundamental building block for the construction of structurally diverse heterocyclic libraries. The compound's moderate lipophilicity (XLogP = 1.3) and low TPSA (29.5 Ų) facilitate organic solvent compatibility and chromatographic purification [1]. Its N-ethoxycarbonyl protecting group provides orthogonal stability profiles suitable for multi-step synthetic sequences, enabling regioselective functionalization of the dihydropyridine ring prior to deprotection under conditions distinct from those required for tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) analogues .

Control Compound for Chromatographic Method Development in Dihydropyridine Analysis

Due to its well-defined physicochemical parameters—including a molecular weight of 155.19 g/mol, calculated XLogP of 1.3, and TPSA of 29.5 Ų [1]—this compound can serve as a reference standard for developing and validating chromatographic separation methods (HPLC, UPLC, or GC) for dihydropyridine-containing reaction mixtures. Its retention behavior, governed by moderate lipophilicity, provides a benchmark for optimizing mobile phase composition in reversed-phase chromatography and for calibrating mass spectrometric detection parameters.

Precursor for Tetrahydropyridine Ring-Closing Metathesis Substrates

The 3,4-dihydropyridine core of this compound is structurally suited for further elaboration into ring-closing metathesis (RCM) substrates. As established in the tetrahydropyridine synthesis literature, N-protected dihydropyridines can be functionalized with olefin-containing side chains and subsequently subjected to ruthenium-catalyzed RCM conditions to generate enantiomerically enriched or densely functionalized tetrahydropyridine scaffolds [1]. The ethyl carbamate protecting group is compatible with standard ruthenium metathesis catalysts, enabling synthetic access to advanced tetrahydropyridine intermediates with defined stereochemistry and regiochemistry.

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